An In-depth Technical Guide on RS5517: A Specific PDZ1-Domain Antagonist of NHERF1
An In-depth Technical Guide on RS5517: A Specific PDZ1-Domain Antagonist of NHERF1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RS5517, a novel small-molecule antagonist targeting the first PDZ domain (PDZ1) of the Na+/H+ exchanger regulatory factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in the regulation of numerous signaling pathways and its dysregulation is associated with various pathologies, including cancer. RS5517, chemically identified as 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, has emerged as a valuable tool for studying the specific functions of the NHERF1-PDZ1 domain and as a potential therapeutic agent. This document details the mechanism of action of RS5517, its binding characteristics, its effects on downstream signaling pathways, and provides detailed experimental protocols for its characterization and use in cellular assays.
Introduction to NHERF1 and the Role of its PDZ1 Domain
The Na+/H+ exchanger regulatory factor 1 (NHERF1), also known as EBP50, is a 50 kDa phosphoprotein that functions as an adaptor protein, organizing and regulating the function of various membrane proteins and signaling molecules.[1] It is characterized by the presence of two tandem PSD-95/Dlg/ZO-1 (PDZ) domains at its N-terminus and a C-terminal Ezrin-Radixin-Moesin (ERM) binding domain.[1] These PDZ domains are crucial for protein-protein interactions, typically recognizing and binding to specific C-terminal motifs on target proteins.
The PDZ1 domain of NHERF1 is known to interact with a variety of cellular partners, including receptors, ion channels, and signaling proteins, thereby playing a pivotal role in diverse cellular processes.[2] Notable binding partners of the NHERF1 PDZ1 domain include the cystic fibrosis transmembrane conductance regulator (CFTR) and the tumor suppressor PTEN.[2][3] By scaffolding these proteins, the NHERF1 PDZ1 domain is implicated in the regulation of key signaling pathways such as the PI3K/AKT pathway.[2][4] Dysregulation of NHERF1 expression and localization has been observed in several cancers, making it an attractive target for therapeutic intervention.
RS5517: A Specific Antagonist of the NHERF1 PDZ1 Domain
Chemical Properties
RS5517 is a novel indole-2-carboxamide derivative with the chemical name 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide.[5][6] Its structure was identified through a rational drug design approach targeting the ligand-binding pocket of the NHERF1 PDZ domains.[7][8]
| Property | Value |
| Chemical Name | 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide |
| Molecular Formula | C23H19ClN2O2 |
| CAS Number | 2227017-46-9[9] |
Mechanism of Action and Binding
RS5517 acts as a specific antagonist of the NHERF1 PDZ1 domain.[5][10] It is proposed to bind to the ligand-binding groove of the PDZ1 domain, thereby preventing its interaction with its natural binding partners.[5] This inhibitory action has been demonstrated to prevent the ectopic nuclear entry of NHERF1 in certain cellular contexts.[6][11]
A proposed binding mode for RS5517 within the NHERF1 PDZ1 domain is depicted below.
Caption: Proposed binding mode of RS5517 within the NHERF1 PDZ1 domain.
Quantitative Data
While a specific IC50 or Ki value for the direct binding of RS5517 to the NHERF1 PDZ1 domain has not been explicitly reported in the primary literature, its inhibitory effect has been demonstrated through a fluorescence resonance energy transfer (FRET)-based competition assay.[5][10]
| Assay Type | Ligand | NHERF1 PDZ1 Affinity for Ligand | RS5517 Concentration | Observation | Reference |
| FRET-based competition assay | Dansyl-NDSLL | ~10 μM | 5 mM | Binding of Dansyl-NDSLL is "essentially abolished" | [5][10] |
In cellular assays, the biological activity of RS5517 and related compounds has been quantified by their half-maximal inhibitory concentration (IC50) for cell growth in colorectal cancer cell lines with varying levels of NHERF1 expression.
| Compound | Cell Line | NHERF1 Expression | IC50 (μM) | Reference |
| Compound 15 (related to RS5517) | Ls174Tshβ-Cat (-Dox) | Low | 52 | [6] |
| Compound 15 (related to RS5517) | Ls174Tshβ-Cat (+Dox) | High | 8 | [6] |
Note: Compound 15 is 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, which is chemically identical to RS5517.
Experimental Protocols
Synthesis of RS5517
The synthesis of RS5517 (referred to as compound 15 in the cited literature) and related indole-2-carboxamides starts from 5-chloro-1H-indole-2-carboxylic acid.[6] The general synthetic scheme is as follows:
Caption: General synthetic workflow for RS5517.
Step-by-step procedure (generalized):
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Acid Chloride Formation: 5-chloro-1H-indole-2-carboxylic acid is reacted with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
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Amide Coupling: The resulting acyl chloride is then coupled with 4-aminobenzyl alcohol in a suitable solvent such as dichloromethane (DCM) in the presence of a base like pyridine to yield the final product, RS5517.[6]
For detailed reaction conditions, purification, and characterization data (NMR, Mass Spectrometry), please refer to the supplementary information of Coluccia et al., ACS Med Chem Lett. 2019.
FRET-based NHERF1 PDZ1 Binding Assay
This protocol is adapted from the methodology described by Saponaro et al. (2018).[5][10]
Objective: To assess the ability of RS5517 to inhibit the binding of a fluorescently labeled peptide to the NHERF1 PDZ1 domain.
Materials:
-
Recombinant NHERF1 PDZ1 domain (a fluorescent pseudo-wild type with Tyr38 replaced by Trp can be used as a FRET donor).
-
Fluorescently labeled peptide ligand (e.g., Dansyl-NDSLL, where Dansyl acts as a FRET acceptor).
-
RS5517.
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Assay Buffer: 50 mM Na phosphate, pH 7.2, 300 mM NaCl, 5 mM DTT.
-
DMSO for dissolving RS5517.
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96-well black microplate.
-
Fluorometer capable of measuring FRET.
Workflow:
Caption: Workflow for the FRET-based NHERF1 PDZ1 binding assay.
Procedure:
-
Prepare stock solutions of the NHERF1 PDZ1-Y38W protein, Dansyl-NDSLL peptide, and RS5517 in appropriate buffers (note that the final assay contains 20% DMSO).
-
In a 96-well black microplate, add a fixed concentration of the NHERF1 PDZ1-Y38W protein to each well.
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Add varying concentrations of RS5517 to the test wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Initiate the binding reaction by adding a fixed concentration of the Dansyl-NDSLL peptide to all wells.
-
Incubate the plate at 25°C for a sufficient time to reach equilibrium.
-
Measure the FRET signal using a fluorometer with excitation set for Tryptophan (around 280 nm) and emission for Dansyl (around 520 nm).
-
Calculate the percentage of inhibition by comparing the FRET signal in the presence and absence of RS5517.
Cellular Assay for NHERF1-mediated Effects
This protocol is based on the cellular model described by Saponaro et al. (2018).[6][11]
Objective: To evaluate the effect of RS5517 on the survival and signaling pathways in colorectal cancer cells with induced NHERF1 expression.
Materials:
-
Human colorectal cancer cell lines (e.g., Ls174T) with a doxycycline-inducible shRNA for β-catenin (Ls174Tshβ-Cat).
-
Cell culture medium and supplements.
-
Doxycycline.
-
RS5517.
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo).
-
Reagents for Western blotting, including primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin), and appropriate secondary antibodies.
Workflow:
Caption: Workflow for cellular assays to evaluate the effects of RS5517.
Procedure:
-
Cell Culture and NHERF1 Induction: Culture Ls174Tshβ-Cat cells in standard conditions. To induce the knockdown of β-catenin and subsequent overexpression of NHERF1, treat the cells with doxycycline for a specified period (e.g., 48-72 hours).
-
RS5517 Treatment: Treat the NHERF1-overexpressing cells with a range of concentrations of RS5517 for a desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following treatment, assess cell viability using a standard method like the MTT assay to determine the IC50 of RS5517 in these cells.
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Western Blot Analysis: a. After treatment with RS5517, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. e. After washing, incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Downstream Signaling Pathways Affected by RS5517
By specifically antagonizing the NHERF1 PDZ1 domain, RS5517 can modulate the signaling pathways regulated by NHERF1-PDZ1-interacting proteins.
The Wnt/β-catenin and ERK Signaling Axis
In colorectal cancer cells, there is an inverse relationship between the expression of nuclear β-catenin and NHERF1.[6][11] Knockdown of oncogenic β-catenin leads to a significant increase in NHERF1 expression.[6][11] This elevated NHERF1, however, promotes a cytostatic survival response.[6][11] Treatment with RS5517 abrogates this survival mechanism and induces a switch from autophagy to apoptosis.[11] This pro-apoptotic effect is associated with a reduction in the levels of phosphorylated ERK1/2.[11] This suggests that the NHERF1 PDZ1 domain is involved in a pro-survival signaling cascade that activates the ERK pathway in this specific cellular context.
Caption: RS5517 effect on the β-catenin/NHERF1/ERK axis in CRC.
Potential Impact on the PI3K/AKT Pathway
The NHERF1 PDZ1 domain is a known interaction partner of the tumor suppressor PTEN.[2][12] NHERF1 recruits PTEN to the plasma membrane, where it can antagonize the PI3K/AKT signaling pathway.[2][4] By blocking the NHERF1 PDZ1 domain, RS5517 could potentially disrupt the NHERF1-PTEN interaction, leading to a modulation of PI3K/AKT signaling. Further experimental validation is required to fully elucidate the effect of RS5517 on this pathway.
Caption: Potential impact of RS5517 on the NHERF1/PTEN/PI3K-AKT pathway.
Conclusion
RS5517 is a specific and valuable chemical tool for the investigation of NHERF1 PDZ1 domain function. Its ability to disrupt the interaction of NHERF1 with its binding partners provides a means to dissect the role of this domain in various signaling pathways. The demonstrated cellular activity of RS5517, particularly in the context of colorectal cancer, highlights its potential as a lead compound for the development of novel therapeutic strategies targeting NHERF1-mediated pathologies. This technical guide provides a foundational resource for researchers and drug development professionals interested in utilizing RS5517 for their studies. Further research is warranted to fully quantify its binding affinity, elucidate its effects on a broader range of signaling pathways, and explore its therapeutic potential in various disease models.
References
- 1. Drug design and synthesis of first in class PDZ1 targeting NHERF1 inhibitors as anticancer agents | Ricerc@Sapienza [research.uniroma1.it]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. NHERF1: molecular brake on the PI3K pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-resolved fluorescence ligand binding for G protein–coupled receptors | Springer Nature Experiments [experiments.springernature.com]
